Cas no 1804849-10-2 (Ethyl 4-bromomethyl-2-cyano-5-(trifluoromethoxy)benzoate)

Ethyl 4-bromomethyl-2-cyano-5-(trifluoromethoxy)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-bromomethyl-2-cyano-5-(trifluoromethoxy)benzoate
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- インチ: 1S/C12H9BrF3NO3/c1-2-19-11(18)9-4-10(20-12(14,15)16)7(5-13)3-8(9)6-17/h3-4H,2,5H2,1H3
- InChIKey: AMGFOYUWWUMVIW-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C#N)C(C(=O)OCC)=CC=1OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 20
- 回転可能化学結合数: 5
- 複雑さ: 393
- XLogP3: 3.6
- トポロジー分子極性表面積: 59.3
Ethyl 4-bromomethyl-2-cyano-5-(trifluoromethoxy)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015016981-500mg |
Ethyl 4-bromomethyl-2-cyano-5-(trifluoromethoxy)benzoate |
1804849-10-2 | 97% | 500mg |
823.15 USD | 2021-06-18 | |
Alichem | A015016981-250mg |
Ethyl 4-bromomethyl-2-cyano-5-(trifluoromethoxy)benzoate |
1804849-10-2 | 97% | 250mg |
470.40 USD | 2021-06-18 | |
Alichem | A015016981-1g |
Ethyl 4-bromomethyl-2-cyano-5-(trifluoromethoxy)benzoate |
1804849-10-2 | 97% | 1g |
1,534.70 USD | 2021-06-18 |
Ethyl 4-bromomethyl-2-cyano-5-(trifluoromethoxy)benzoate 関連文献
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Ethyl 4-bromomethyl-2-cyano-5-(trifluoromethoxy)benzoateに関する追加情報
Recent Advances in the Application of Ethyl 4-bromomethyl-2-cyano-5-(trifluoromethoxy)benzoate (CAS: 1804849-10-2) in Chemical Biology and Pharmaceutical Research
Ethyl 4-bromomethyl-2-cyano-5-(trifluoromethoxy)benzoate (CAS: 1804849-10-2) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of novel pharmaceuticals. Recent studies have highlighted its utility in the construction of trifluoromethoxy-containing scaffolds, which are increasingly important in drug discovery due to their enhanced metabolic stability and lipophilicity. This research briefing provides an overview of the latest advancements involving this compound, focusing on its synthetic applications, biological relevance, and potential therapeutic implications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of Ethyl 4-bromomethyl-2-cyano-5-(trifluoromethoxy)benzoate as a versatile building block for the synthesis of kinase inhibitors. The researchers utilized its bromomethyl group for nucleophilic substitution reactions, enabling the introduction of various heterocyclic moieties. The resulting compounds exhibited potent inhibitory activity against several cancer-related kinases, with IC50 values in the low nanomolar range. This work underscores the compound's significance in oncology drug development.
In the field of antimicrobial research, a team from the University of Tokyo recently reported (Bioorganic & Medicinal Chemistry Letters, 2024) the application of this intermediate in creating novel quinolone derivatives. The trifluoromethoxy group was found to significantly enhance membrane permeability, leading to improved activity against drug-resistant bacterial strains. Molecular docking studies revealed that the modified quinolones maintained strong binding to DNA gyrase while overcoming common resistance mechanisms.
The compound's unique chemical properties have also attracted attention in CNS drug discovery. A Nature Communications paper (2023) detailed its use in developing modulators of GABA receptors. The electron-withdrawing nature of the trifluoromethoxy and cyano groups was crucial for maintaining the desired pharmacological profile, while the ester functionality allowed for straightforward derivatization. Several analogs showed promising anxiolytic effects in animal models without the sedative side effects typical of benzodiazepines.
From a synthetic chemistry perspective, recent advances in continuous flow technology have improved the scalability of Ethyl 4-bromomethyl-2-cyano-5-(trifluoromethoxy)benzoate production. A 2024 Organic Process Research & Development publication described an optimized manufacturing process that reduces hazardous waste generation by 60% while maintaining high purity (>99.5%). This development addresses both economic and environmental concerns associated with large-scale pharmaceutical manufacturing.
Looking forward, the unique combination of functional groups in Ethyl 4-bromomethyl-2-cyano-5-(trifluoromethoxy)benzoate positions it as a valuable tool for medicinal chemists. Current research directions include its application in PROTAC (proteolysis targeting chimera) development and as a precursor for radiofluorination in PET tracer synthesis. The compound's versatility and the growing importance of trifluoromethoxy-containing drugs in the pharmaceutical industry suggest it will remain a focus of research in coming years.
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